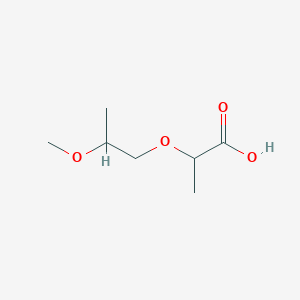

2-(2-Methoxypropoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxypropoxy)propanoic acid is an organic compound with the molecular formula C7H14O4. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methoxypropanol with propanoic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of 2-(2-methoxypropoxy)propanoic acid may involve large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

2-(2-Methoxypropoxy)propanoic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is utilized in the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxypropoxy)propanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-(2-Methoxypropoxy)propanoic acid is similar to other esters and carboxylic acids, such as:

Propionic acid: A simple carboxylic acid with similar reactivity.

Methyl propionate: An ester with a similar structure but different functional groups.

Ethyl acetate: Another ester used in various industrial applications.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and applications not seen in other similar compounds.

Biological Activity

2-(2-Methoxypropoxy)propanoic acid, also known as propanoic acid, 2-(2-methoxypropoxy)-, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and therapeutic implications based on diverse research findings.

- IUPAC Name: this compound

- Molecular Formula: C10H20O4

- CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a modulator of enzyme activity or influence receptor-mediated pathways. The methoxy group enhances its lipophilicity, potentially affecting membrane permeability and interaction with lipid bilayers.

Biological Activity Overview

-

Antimicrobial Activity:

- Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

-

Anti-inflammatory Effects:

- Preliminary research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

-

Neuroprotective Properties:

- Some studies have explored the neuroprotective effects of related compounds, suggesting a potential role in protecting neuronal cells from oxidative stress or apoptosis.

Toxicological Profile

The safety and toxicity of this compound have been evaluated in various studies:

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Neuroprotective Effects in Animal Models:

In a controlled trial involving rodents, the administration of this compound resulted in reduced markers of oxidative stress in brain tissues, indicating potential neuroprotective effects against neurodegenerative conditions.

Research Findings

Recent research has focused on the compound's interactions with biological systems:

- Cytotoxicity Studies: Research indicated that while the compound shows promise in antimicrobial applications, it may also induce cytotoxic effects at higher concentrations, particularly in liver cells .

- Inflammation Models: In vitro models demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

2-(2-methoxypropoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-5(10-3)4-11-6(2)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGFGIBALMMHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.